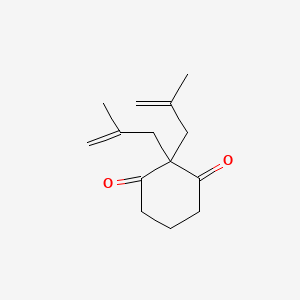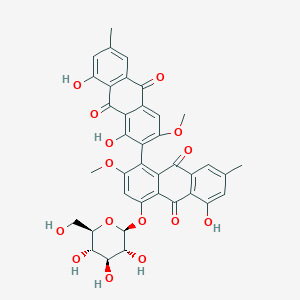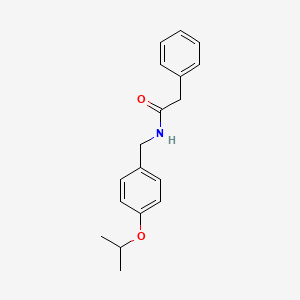
SUPERDEX 75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SUPERDEX 75 is a high-performance size exclusion chromatography (SEC) medium used for the separation and purification of proteins, peptides, and other biomolecules. It is composed of a composite matrix of dextran and agarose, which provides high selectivity and stability. This compound is widely used in both research and industrial applications due to its ability to deliver high-resolution separations with short run times .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SUPERDEX 75 is synthesized by combining dextran and agarose through a crosslinking process. The dextran provides the high selectivity needed for effective separation, while the agarose offers chemical and physical stability. The crosslinking process involves the use of reagents that facilitate the formation of stable bonds between the dextran and agarose molecules .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale bioreactors where the crosslinking reaction is carefully controlled to ensure consistency and quality. The resulting product is then packed into columns of various sizes, which are used for different applications in protein purification and analysis .
Analyse Chemischer Reaktionen
Types of Reactions
SUPERDEX 75 primarily undergoes physical interactions rather than chemical reactions. The separation mechanism is based on the size exclusion principle, where molecules are separated based on their size as they pass through the porous matrix of the medium .
Common Reagents and Conditions
The common reagents used with this compound include various buffer solutions that maintain the pH and ionic strength required for optimal separation. Conditions such as flow rate, temperature, and sample volume are also carefully controlled to achieve the desired separation .
Major Products Formed
The major products formed during the use of this compound are purified proteins and peptides. These products are collected in different fractions based on their size, allowing for the isolation of specific biomolecules for further analysis or use .
Wissenschaftliche Forschungsanwendungen
SUPERDEX 75 is extensively used in scientific research for various applications:
Chemistry: It is used for the purification and analysis of synthetic peptides and proteins.
Biology: this compound is employed in the study of protein-protein interactions, protein folding, and the characterization of complex biological samples.
Medicine: It is used in the purification of therapeutic proteins and antibodies, as well as in the development of diagnostic assays.
Wirkmechanismus
The mechanism of action of SUPERDEX 75 is based on size exclusion chromatography. As a sample passes through the column, smaller molecules enter the pores of the matrix and are delayed in their passage, while larger molecules are excluded from the pores and elute first. This separation is purely based on the size of the molecules, with no chemical interactions occurring between the sample and the matrix .
Vergleich Mit ähnlichen Verbindungen
SUPERDEX 75 is often compared with other size exclusion chromatography media such as SUPERDEX 200 and Sephadex. While SUPERDEX 200 is designed for the separation of larger proteins and complexes, this compound is optimized for smaller proteins and peptides. Sephadex, on the other hand, is an older generation medium that offers lower resolution compared to this compound .
Similar Compounds
SUPERDEX 200: Used for larger proteins and complexes.
Sephadex: An older generation medium with lower resolution.
SUPERDEX 30: Used for very small peptides and biomolecules.
Eigenschaften
CAS-Nummer |
133249-26-0 |
|---|---|
Molekularformel |
C78H123N21O27S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







